molecular formula C7H13BrOS B8158088 S-(5-Bromopentyl)ethanethioate

S-(5-Bromopentyl)ethanethioate

Cat. No.: B8158088
M. Wt: 225.15 g/mol
InChI Key: SUCUQNYTWCKUTM-UHFFFAOYSA-N
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Description

S-(5-Bromopentyl)ethanethioate: is an organic compound with the molecular formula C7H13BrOS . It is a thioester derivative, where the ethanethioate group is bonded to a 5-bromopentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Bromopentyl)ethanethioate typically involves the reaction of 1,5-dibromopentane with potassium thiolacetate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed under nitrogen for about 20 hours, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: S-(5-Bromopentyl)ethanethioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products like S-(5-azidopentyl)ethanethioate or S-(5-cyanopentyl)ethanethioate.

    Oxidation: Products like S-(5-bromopentyl)sulfoxide or S-(5-bromopentyl)sulfone.

    Reduction: Products like S-(5-bromopentyl)thiol.

Scientific Research Applications

Chemistry: S-(5-Bromopentyl)ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various functionalized compounds .

Biology and Medicine:

Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, particularly where specific functional groups are required.

Mechanism of Action

The mechanism of action for S-(5-Bromopentyl)ethanethioate primarily involves its reactivity as a thioester. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, making the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • S-(5-Chloropentyl)ethanethioate
  • S-(5-Iodopentyl)ethanethioate
  • S-(5-Fluoropentyl)ethanethioate

Comparison: S-(5-Bromopentyl)ethanethioate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of synthetic applications. The iodo analog, for example, would be more reactive but less stable, while the fluoro analog would be less reactive but more stable .

Properties

IUPAC Name

S-(5-bromopentyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrOS/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCUQNYTWCKUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of NaOH (2.1 g, 52.6 mmol) in dry THF (15.8 mL) was added 1,5-dibromopentane (21.75 g, 95 mmol), followed by ethanethioic S-acid (4 g, 52.6 mmol). The mixture was stirred at rt overnight. It was quenched by adding Et2O (20 mL). The reaction mixture was filtered through a pad of celite, and rinsed with Et2O. The filtrate was concentrated to afford crude product, which was used in the next reaction without further purification.
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.8 mL
Type
solvent
Reaction Step One
Quantity
21.75 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

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